molecular formula C8H10O2 B1665506 4-Methoxybenzyl alcohol CAS No. 105-13-5

4-Methoxybenzyl alcohol

Cat. No. B1665506
CAS RN: 105-13-5
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol, also known as Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It occurs naturally but is also produced by reduction of anisaldehyde . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Synthesis Analysis

4-Methoxybenzyl alcohol can be synthesized by the treatment of 4-methoxybenzyl alcohol with CuCl, 2,2’ bipyridine, and 2,2,6,6- tetramethylpiperdin-1-yl oxyl in an acetone solution . The solution is stirred before the addition of methylimidazole and stirred again at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzyl alcohol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Methoxybenzyl alcohol is used in various chemical organic reactions . It is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 259.0±0.0 °C at 760 mmHg, and a flash point of 110.3±14.6 °C . It has a molar refractivity of 39.4±0.3 cm3 . It is freely soluble in alcohol and diethyl ether, but insoluble in water .

Scientific Research Applications

Photocatalytic Oxidation

4-Methoxybenzyl alcohol has been studied for its applications in photocatalytic oxidation. Higashimoto et al. (2009) explored its oxidation into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, highlighting its effectiveness under both UV-light and visible light irradiation (Higashimoto et al., 2009). Similarly, Addamo et al. (2008) achieved photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde in water, using home-prepared uncalcined brookite TiO2, with high selectivity towards aldehyde (Addamo et al., 2008).

Organic Synthesis

4-Methoxybenzyl alcohol has also been applied in organic synthesis. Yoo et al. (1990) introduced it as a new protecting group for carboxylic acids, demonstrating its hydrolysis in good yield by DDQ, a process compatible with several functional groups (Yoo, Hye, & Kyu, 1990). Carlsen (1998) reported its use in the benzylation of alcohols and phenols, yielding 4-methoxybenzyl ethers in good yields (Carlsen, 1998).

Antiplasmodial Activity

In the field of medicinal chemistry, 4-methoxybenzyl alcohol was used in the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which showed promising in vitro antiplasmodial activity against Plasmodium falciparum strains (Hadanu et al., 2010).

Anti-Asthmatic Activity

4-Methoxybenzyl alcohol has been identified in studies for its potential anti-asthmatic activities. Jang et al. (2010) reported significant inhibition of specific airway resistance in IgE-mediated asthma in guinea pigs, suggesting its role in mediating anti-asthmatic activities (Jang, Lee, & Kim, 2010).

Electrosynthesis

In the realm of electrosynthesis, 4-methoxybenzyl alcohol was studied by Sherbo et al. (2018) for paired electrolysis, demonstrating its oxidation to 4-methoxybenzaldehyde with concomitant formation of 1-hexene from 1-hexyne in an electrochemical cell. This study highlights the potential of 4-methoxybenzyl alcohol in sustainable chemical synthesis processes (Sherbo et al., 2018).

Safety And Hazards

4-Methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde . Future research may focus on its potential applications in these areas.

properties

IUPAC Name

(4-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
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InChI Key

MSHFRERJPWKJFX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID6044357
Record name (4-Methoxyphenyl)methanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour
Record name Benzenemethanol, 4-methoxy-
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Record name Anisyl alcohol
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Boiling Point

259.00 to 260.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl alcohol
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Solubility

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol)
Record name 4-Methoxybenzyl alcohol
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Density

1.107-1.115
Record name Anisyl alcohol
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Vapor Pressure

0.0038 [mmHg]
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Product Name

4-Methoxybenzyl alcohol

CAS RN

105-13-5
Record name 4-Methoxybenzyl alcohol
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Record name 4-METHOXYBENZYL ALCOHOL
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Record name 4-Methoxybenzyl alcohol
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Melting Point

24 - 25 °C
Record name 4-Methoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

2-(1-Hydroxyethyl)pyridine (76.8 mg, 0.624 mmol) was oxidized in the same manner as that described in Example 8, (a) (except that Nor-AZADO was used at 3 mol %, and the reaction was performed at room temperature) to obtain the objective compound (66.0 mg; yield, 87.4%). The spectrum data were found to be the same as those obtained in Example 6, (h).
Quantity
76.8 mg
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reactant
Reaction Step One
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Nor-AZADO
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Synthesis routes and methods II

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxybenzaldehyde (140 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5 mg, 0.01 mmol) was admitted as catalyst. The solution was stirred at room temperature for 3 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. THF was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-methoxybenzyl alcohol (131 mg, 0.95 mmol, 95%). The results as are shown as Entry 2 in Table 6. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
371 mg
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reactant
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1 mL
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Synthesis routes and methods III

Procedure details

To gain insight into the role of the base additive, (HQ)2VV(O)(OC6H4OCH3) (9) was prepared from the reaction of 8 with 4-methoxybenzylalcohol in acetonitrile. In the absence of base, complex 9 was relatively stable in CD2Cl2 solution, with less than 5% reacting after 16 h at room temperature. However, a rapid reaction occurred when a CD2Cl2 solution of 9 was treated with NEt3 (2 equiv) under argon, affording the vanadium(IV) complex (HQ)2VIV(O) (10), 4-methoxy-benzaldehyde (0.5 equiv, 100% yield) and 4-methoxybenzylalcohol (0.5 equiv, 100% yield) within 2 h at room temperature (Scheme 3). The increased reactivity observed in the presence of NEt3 suggests a key role for the base additive in promoting the alcohol oxidation step. When the reaction of 9 with NEt3 was carried out under air in CD2Cl2, quantitative conversion to the cis-dioxo vanadium(V) complex (HQ)2VV(O)2HNEt3 (11) and 4-methoxybenzaldehyde was observed after 22 h at room temperature. Complex 11 was independently prepared by the reaction of the μ-oxo complex [(HQ)2VV(O)]2μ-O (12) (Giacomelli, A.; Floriani, C.; Duarte, A. O. D. S.; Chiesi-Villa, A.; Guastini, C. Inorg. Chem. 1982, 21, 3310-3316) with H2O and NEt3 in CH2Cl2. When tested for the oxidation of 4-methoxybenzylalcohol in combination with 10 mol % NEt3, both complexes 10 and 11 were effective catalysts, affording complete conversion in 24 h at 60° C.
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Name
(HQ)2VV(O)(OC6H4OCH3)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzyl alcohol
Reactant of Route 2
4-Methoxybenzyl alcohol
Reactant of Route 3
4-Methoxybenzyl alcohol
Reactant of Route 4
4-Methoxybenzyl alcohol
Reactant of Route 5
4-Methoxybenzyl alcohol
Reactant of Route 6
4-Methoxybenzyl alcohol

Citations

For This Compound
3,440
Citations
G Palmisano, S Yurdakal, V Augugliaro… - Advanced Synthesis …, 2007 - Wiley Online Library
… The 4-methoxybenzyl alcohol oxidation rate followed the same pattern but the highest yield (… reported: the values of 4-methoxybenzyl alcohol and PAA concentrations together with the …
Number of citations: 190 onlinelibrary.wiley.com
R Cibulka, R Vasold, B König - Chemistry–A European Journal, 2004 - Wiley Online Library
… binding site for the photooxidation of 4-methoxybenzyl alcohol to the corresponding aldehyde. The … photosensitizer for the oxidation of 4-methoxybenzyl alcohol by oxygen. The reaction …
L Özcan, S Yurdakal, V Augugliaro, V Loddo… - Applied Catalysis B …, 2013 - Elsevier
… In this work the PEC method has been used for performing the partial oxidation of 4-methoxybenzyl alcohol (4-MBA) to the corresponding aldehyde (p-anisaldehyde, PAA) in aqueous …
Number of citations: 32 www.sciencedirect.com
M Bellardita, S Yurdakal, BS Tek, Ç Değirmenci… - Journal of …, 2021 - Elsevier
… In the present investigation the photocatalytic oxidation of 4-methoxybenzyl alcohol (MBA) and vanillyl alcohol (VA) to p-anisaldehyde (PAA) and vanillin (VAN), respectively, was …
Number of citations: 19 www.sciencedirect.com
S Yurdakal, V Loddo, G Palmisano… - Industrial & …, 2010 - ACS Publications
… In the present investigation, the photocatalytic oxidation of 4-methoxybenzyl alcohol (MBA) in water was performed in a fixed bed continuous annular reactor by using a home prepared …
Number of citations: 34 pubs.acs.org
V Loddo, S Yurdakal, G Palmisano… - International Journal of …, 2007 - degruyter.com
Photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde was performed in water organic-free solutions by using a fixed bed continuous photoreactor containing Pyrex …
Number of citations: 29 www.degruyter.com
M Turkowicz, I Jastrzebska, M Hryniewicka… - Food chemistry, 2020 - Elsevier
… This work concerns derivatization of lipoic acid with 4-methoxybenzyl alcohol (4-MBA) and evaluation of its analytical usefulness for quantification of ALA in selected food products. …
Number of citations: 7 www.sciencedirect.com
VB Arce, SG Bertolotti, FJVE Oliveira, C Airoldi… - Photochemical & …, 2012 - Springer
… of fumed silica nanoparticles with 4-methoxybenzyl alcohol. These particles were characterized by … oxygen generation by the free 4-methoxybenzyl alcohol in the same solvent is 0.31. …
Number of citations: 10 link.springer.com
V Augugliaro, V Loddo, MJ López-Muñoz… - Photochemical & …, 2009 - pubs.rsc.org
… air atmosphere containing water and 4-methoxybenzyl alcohol vapours. From bottom to top, … air atmosphere containing water and 4-methoxybenzyl alcohol vapours. From bottom to top, …
Number of citations: 69 pubs.rsc.org
AM Djaballah, M Bellardita, L Palmisano, V Loddo… - Molecular …, 2023 - Elsevier
… The photocatalytic activity was evaluated by performing a probe reaction, namely the partial oxidation of 4-methoxybenzyl alcohol (4-MBA) to 4-methoxybenzaldehyde (4-MBAld) in …
Number of citations: 2 www.sciencedirect.com

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